4-(2,3-Dichlorophenyl)piperidine
Description
Contextual Significance of Substituted Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceutical science. researchgate.netarizona.edu Its prevalence is a testament to its versatility as a pharmacophore and a synthetic building block. researchgate.net More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a piperidine ring in their structure. researchgate.netarizona.eduenamine.net
The significance of piperidine scaffolds can be attributed to several key factors:
Structural Versatility: The piperidine ring is not planar and typically adopts a stable chair conformation. This three-dimensional structure is advantageous for creating molecules that can fit into the complex binding sites of biological targets like enzymes and receptors. researchgate.net
Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This allows for critical interactions with biological macromolecules. Furthermore, substitution on the ring can be used to fine-tune properties such as lipophilicity and aqueous solubility, which are important for a molecule's behavior in a biological system. researchgate.netthieme-connect.com
Synthetic Accessibility: A vast array of synthetic methods has been developed for the construction and functionalization of the piperidine ring, allowing chemists to create a diverse range of derivatives. researchgate.net
The incorporation of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics. researchgate.netthieme-connect.com Consequently, piperidine derivatives have been successfully developed for a wide range of applications, including as CNS modulators, analgesics, and antihistamines. researchgate.netarizona.edu
Rationale for Academic Investigation into the 2,3-Dichlorophenyl Substitution Pattern on Piperidine Derivatives
In the design of new chemical entities, the nature and position of substituents on a core scaffold are of paramount importance. The choice of a 2,3-dichlorophenyl group for substitution onto a piperidine ring is a deliberate one, based on established principles of medicinal chemistry. The chlorine atoms are electron-withdrawing groups, and their presence on the phenyl ring can significantly alter the electronic distribution of the entire molecule.
The rationale for investigating this specific substitution pattern includes:
Modulation of Potency and Selectivity: The introduction of halogen atoms, such as chlorine, is a common strategy to enhance the binding affinity of a molecule for its biological target. For example, in a series of neurokinin-2 (NK2) receptor antagonists, a 3,4-dichlorophenyl substituent on a piperidone core was a key feature of potent compounds. acs.orgresearchgate.net Similarly, the presence of dichlorophenyl groups on pyrazole-based cannabinoid CB1 receptor antagonists has been explored in structure-activity relationship studies. nih.gov
Metabolic Stability: Halogenation can influence a molecule's metabolic profile. By blocking potential sites of metabolism on the phenyl ring, the dichlorophenyl substitution can increase the metabolic stability of a compound, a desirable property in the development of new chemical entities. acs.orgresearchgate.net
Conformational Effects: The steric bulk of the two chlorine atoms at the ortho and meta positions can influence the preferred conformation of the molecule by restricting the rotation of the phenyl ring. This can lock the molecule into a bioactive conformation, leading to improved activity.
Research into related compounds has shown that the position of halogen substituents is critical. For instance, in a study of thiosemicarbazones as dihydrofolate reductase inhibitors, a compound with a 2,3-dichlorophenyl substitution showed different activity compared to one with a 4-chlorophenyl group, highlighting the sensitivity of biological activity to the substitution pattern. nih.gov
Overview of Current Research Trajectories and Academic Significance of the Chemical Compound
The academic significance of 4-(2,3-Dichlorophenyl)piperidine lies primarily in its role as a key intermediate or building block for the synthesis of more complex molecules with potential biological activities. Its structure combines the versatile piperidine scaffold with the modulating effects of the dichlorophenyl group, making it an attractive starting point for chemical exploration.
Current research involving this compound and its derivatives can be categorized as follows:
Enzyme Inhibition: Derivatives of this compound have been investigated as potential enzyme inhibitors. For example, it has been incorporated into thiosemicarbazone structures to create inhibitors of dihydrofolate reductase (DHFR), an enzyme that is a target in the development of treatments for various diseases. nih.govresearchgate.net
Receptor Ligands: The 4-arylpiperidine motif is a well-known scaffold for ligands of central nervous system (CNS) receptors. The this compound core has been used in the synthesis of biased agonists for the dopamine (B1211576) D2 receptor, which are of interest for their potential in studying neurological pathways. smolecule.com
Antibacterial and Antifungal Agents: In a search for new bioactive compounds, the this compound moiety has been incorporated into larger structures, such as thiazolidine (B150603) piperidine nicotinamide (B372718) derivatives. Some of these compounds have shown preliminary antibacterial and antifungal activity against various pathogens. sioc-journal.cn
The following table summarizes some of the research findings on derivatives of this compound:
| Derivative Structure | Area of Research | Summary of Findings | Reference |
|---|---|---|---|
| N-(2,3-Dichlorophenyl)-2-[4-(piperidin-1-yl)benzylidene]hydrazinecarbothioamide | Dihydrofolate Reductase (DHFR) Inhibition | A derivative incorporating a piperidine moiety (not directly the title compound but a related structure) was synthesized and tested for DHFR inhibition. The 2,3-dichlorophenyl substituted compound showed an IC50 value of 47.30 ± 0.86 µM. nih.gov | nih.gov |
| (4-(5-(2,3-dichlorophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(5,6-dichloropyridin-3-yl)methanone | Antibacterial/Antifungal Activity | This complex derivative demonstrated antibacterial activity of 75% against Phytophthora infestans at a concentration of 100 μg/mL. sioc-journal.cn | sioc-journal.cn |
| 5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride | Dopamine Receptor Modulation | This compound, also known as UNC9994, is a β-arrestin-biased dopamine D2 receptor agonist. It is used as a research tool to study dopamine signaling pathways and has shown antipsychotic-like activity in animal models. smolecule.com | smolecule.com |
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQESWJUQGRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2,3 Dichlorophenyl Piperidine and Its Analogues
Established Synthetic Routes to the Piperidine (B6355638) Core Structure
The piperidine ring is a prevalent N-heterocycle in numerous pharmaceuticals and natural products. researchgate.netcore.ac.uk Its synthesis has been a focal point of organic chemistry, leading to a variety of robust methods.
Catalytic Hydrogenation Techniques for Pyridine (B92270) Ring Reduction
Catalytic hydrogenation of the corresponding pyridine derivative is a fundamental and widely employed method for synthesizing the piperidine core. This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.
A variety of catalysts have been investigated for this transformation, including platinum, palladium, rhodium, and ruthenium. asianpubs.org Platinum oxide (PtO₂), also known as Adams' catalyst, has proven effective for the hydrogenation of substituted pyridines under acidic conditions. asianpubs.orgresearchgate.net For instance, the hydrogenation of pyridine derivatives can be carried out using PtO₂ in glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar at room temperature. asianpubs.org This method has been successfully applied to a range of substituted pyridines, including those with halo, methyl, and phenyl substituents. asianpubs.org
Rhodium on carbon has been shown to be an effective catalyst for pyridine hydrogenation under lower atmospheric pressures. asianpubs.org Iridium(III) catalysts have also been developed for the ionic hydrogenation of pyridines, offering a robust and selective method that tolerates a wide array of functional groups. chemrxiv.org Recent advancements have also explored electrocatalytic hydrogenation using a carbon-supported rhodium catalyst, which allows the reaction to proceed at ambient temperature and pressure, presenting a more sustainable alternative to traditional high-pressure methods. nih.gov
| Catalyst | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), glacial acetic acid, room temperature | Halo-, methyl-, and phenyl-substituted pyridines | asianpubs.org |
| Rhodium on carbon | Lower H₂ pressure | Substituted pyridines | asianpubs.org |
| Iridium(III) complex | Ionic hydrogenation | Multi-substituted pyridines with sensitive functional groups | chemrxiv.org |
| Carbon-supported rhodium | Electrocatalytic, ambient temperature and pressure | Pyridine and other nitrogen-containing aromatic compounds | nih.gov |
Intramolecular and Intermolecular Cyclization Strategies
Cyclization reactions provide powerful and versatile pathways to the piperidine scaffold, allowing for the construction of highly substituted and stereochemically complex structures. These can be broadly categorized as intramolecular, where the ring is formed from a single molecule, and intermolecular, involving the combination of two or more components. nih.gov
Intramolecular Cyclization:
Intramolecular cyclizations often involve the formation of a new carbon-nitrogen or carbon-carbon bond within a linear precursor containing a nitrogen atom. nih.gov A variety of methods fall under this category:
Alkene Cyclization: Oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes can lead to the formation of substituted piperidines. nih.gov
Aza-Prins Cyclization: This reaction involves the cyclization of an N-acyliminium ion with an alkene nucleophile, often initiated by an acid. usm.edu It has been utilized to synthesize trisubstituted piperidines with high diastereoselectivity. usm.edu
Radical-Mediated Amine Cyclization: Cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov
Intermolecular Cyclization:
Intermolecular strategies, or annulation reactions, construct the piperidine ring from two or more separate molecules. nih.gov A notable example is the [5+1] annulation method reported by Donohoe and co-workers, which utilizes an iridium(III)-catalyzed cascade of reactions to form two new C-N bonds, leading to stereoselective synthesis of substituted piperidines. nih.gov
Multi-Component Reactions (e.g., Mannich Condensation)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and reaction time. beilstein-journals.org The Mannich reaction is a classic example of a three-component reaction that assembles an amine, an aldehyde or ketone, and a carbon nucleophile to generate β-amino carbonyl compounds, which can be precursors to piperidines. acs.orgmdpi.com
A well-established MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. beilstein-journals.orgsemanticscholar.org The probable mechanism involves the initial formation of an enamine from the amine and β-ketoester, and an imine from the amine and aldehyde. beilstein-journals.org A subsequent Mannich-type reaction between the enamine and the activated imine, followed by further intramolecular reactions, yields the final piperidine derivative. beilstein-journals.org Various catalysts, including environmentally friendly options like sodium lauryl sulfate (B86663) in water, have been developed for this transformation. semanticscholar.org
Strategies for Regioselective Introduction of the 2,3-Dichlorophenyl Moiety
The specific placement of the 2,3-dichlorophenyl group at the 4-position of the piperidine ring is crucial for the biological activity of the target compound. Several synthetic strategies have been developed to achieve this regioselectivity.
Coupling Reactions Involving Dichlorophenyl Precursors
Modern cross-coupling reactions, catalyzed by transition metals like palladium, have become indispensable tools in organic synthesis for forming carbon-carbon bonds. nih.govumb.edumdpi.com These reactions offer a direct and versatile method for introducing the 2,3-dichlorophenyl group onto a pre-formed piperidine ring or a suitable precursor.
Palladium-catalyzed cross-coupling reactions can be employed to couple a 3,4-unsaturated piperidine derivative with a 2,3-dichlorophenyl halide. google.com For example, a benzyl-protected 3,4-unsaturated piperidine containing a silyl (B83357) group can efficiently couple with aryl iodides and bromides in the presence of a palladium catalyst. google.com Another approach involves the Suzuki cross-coupling reaction, which utilizes a boronic acid derivative of the 2,3-dichlorophenyl group. icr.ac.uk
Utilization of 2,3-Dichlorobenzaldehyde (B127699) and Related Intermediates in Piperidine Synthesis
A more convergent approach involves incorporating the 2,3-dichlorophenyl group from the outset of the piperidine ring synthesis. This is often achieved by using 2,3-dichlorobenzaldehyde as a key starting material.
For instance, in a multi-component reaction, 2,3-dichlorobenzaldehyde can be reacted with an amine and a β-ketoester to directly form a highly substituted piperidine ring bearing the 2,3-dichlorophenyl group at the desired position. beilstein-journals.orgsemanticscholar.org The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can also be adapted for this purpose. In one route to the drug Clevidipine, 2,3-dichlorobenzaldehyde is condensed with methyl acetoacetate (B1235776) and an enamide to directly yield the dihydropyridine core with the 2,3-dichlorophenyl substituent. beilstein-journals.org Another variation involves a standard Hantzsch synthesis with 2,3-dichlorobenzaldehyde, ammonia, and methyl acetoacetate. beilstein-journals.org
The Knoevenagel condensation of 2,3-dichlorobenzaldehyde with an acetoacetic ester, catalyzed by β-alanine, produces a 2-[(2,3-dichlorophenyl)methylene]-3-oxobutanoate intermediate. google.com This intermediate can then undergo a subsequent cyclocondensation with an aminocrotonic ester to form the dihydropyridine ring, which can be further reduced to the corresponding piperidine. google.com
| Strategy | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | 3,4-Unsaturated piperidine, 2,3-dichlorophenyl halide | Cross-Coupling | google.com |
| Suzuki Coupling | Piperidine derivative, 2,3-dichlorophenylboronic acid | Cross-Coupling | icr.ac.uk |
| Multi-Component Reaction | 2,3-Dichlorobenzaldehyde, amine, β-ketoester | Condensation/Cyclization | beilstein-journals.orgsemanticscholar.org |
| Hantzsch Dihydropyridine Synthesis | 2,3-Dichlorobenzaldehyde, methyl acetoacetate, ammonia/enamide | Condensation/Cyclization | beilstein-journals.org |
| Knoevenagel Condensation/Cyclocondensation | 2,3-Dichlorobenzaldehyde, acetoacetic ester, aminocrotonic ester | Condensation/Cyclization | google.com |
Innovative and Sustainable Synthetic Approaches
The synthesis of 4-arylpiperidines, including the specific compound 4-(2,3-Dichlorophenyl)piperidine, has evolved significantly with the advent of innovative and sustainable chemical methodologies. These approaches aim to improve efficiency, reduce environmental impact, and enhance selectivity compared to traditional methods. Key advancements include the use of microwave irradiation to accelerate reactions, the application of novel and highly efficient catalytic systems, and the integration of green chemistry principles that prioritize safety and sustainability.
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in modern synthetic chemistry, offering substantial benefits over conventional heating methods. ajchem-a.comresearchgate.net The primary advantage of MAOS lies in its efficient and rapid heating of reaction mixtures, which often leads to dramatically reduced reaction times, increased product yields, and improved purity. researchgate.netd-nb.info This technique has been successfully applied to the synthesis of various heterocyclic scaffolds, including piperidine derivatives.
One notable application involves the synthesis of a 1,4-dihydropyridine (B1200194) derivative, a direct precursor to the piperidine scaffold, bearing a 4-(2,3-dichlorophenyl) group. In a specific example, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was synthesized via a multi-component reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile (B47326) in an ethanolic piperidine solution. mdpi.com The use of microwave irradiation in this process was critical for maximizing the yield and minimizing the reaction time. mdpi.com Similarly, other studies have demonstrated the synthesis of 1,4-dihydropyridine scaffolds from 2,3-dichlorobenzaldehyde under microwave conditions, highlighting the method's utility for creating precursors to this compound. researchgate.net
The benefits of MAOS extend to various reaction types, including the synthesis of bis-β-lactams where microwave irradiation reduced reaction times from hours to just 15 minutes while providing high yields. acs.org Reactions can often be conducted under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net The ability to rapidly heat reaction mixtures can also lead to different product selectivities compared to conventional heating. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dihydropyridine Synthesis | Microwave Irradiation | 1-2 min | High | mdpi.com |
| Bis-β-lactam Synthesis | Microwave (100 °C) | 15 min | 75% | acs.org |
| Bis-β-lactam Synthesis | Conventional Heating | Hours | Lower | acs.org |
| Quinolone based s-triazines | Microwave Irradiation | Minutes | Increased Yield | d-nb.inforesearchgate.net |
Application of Novel Catalytic Systems (e.g., Palladium, Gold, Cobalt, Ruthenium)
The functionalization of the piperidine ring at the C-4 position has been significantly advanced through the use of transition-metal catalysis. These methods provide efficient and versatile routes to 4-arylpiperidines.
Palladium: Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 4-arylpiperidines. researchgate.netresearchgate.net Techniques such as the Suzuki, Negishi, and Hiyama couplings enable the formation of a carbon-carbon bond between a piperidine precursor and an aryl group. researchgate.netmdpi.com For instance, 4-arylpiperidines can be synthesized from protected 4-piperidones via intermediates like enol phosphates or vinyl triflates, which then undergo Pd-catalyzed coupling with arylboronic acids. researchgate.net Another powerful strategy involves the direct Negishi coupling of a 4-(N-BOC-piperidyl)zinc iodide with various aryl halides and triflates, a reaction that requires co-catalysis with both a palladium complex, such as Cl₂Pd(dppf), and a copper(I) species to achieve high yields. nih.gov Furthermore, 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) has been shown to readily undergo palladium-catalyzed cross-coupling with aryl iodides and bromides, often at room temperature, to produce 3,4-unsaturated 4-arylpiperidines, which can be subsequently reduced to the saturated piperidine. acs.orgnih.govfigshare.com
Gold: Gold catalysis has proven effective for the intramolecular hydroamination of N-allenyl carbamates to form various cyclic amines, including piperidine derivatives. organic-chemistry.org Au(I) catalysts, often used with a silver co-catalyst, can facilitate the cyclization of substrates with pending nucleophiles to yield fused heterocyclic systems. researchgate.net These reactions are valuable for constructing the core piperidine structure through C-N bond formation. organic-chemistry.orgnih.gov
Cobalt: As a more cost-effective alternative to palladium, cobalt catalysts have been developed for the arylation of saturated cyclic amines. mdpi.comresearchgate.net An efficient cobalt-catalyzed cross-coupling has been demonstrated between iodo-piperidines and (hetero)aryl Grignard reagents. researchgate.net Using a catalytic system of CoCl₂ and TMCD, a variety of N-Boc-4-arylpiperidines can be prepared in good yields. mdpi.com This method is noted for its versatility, chemoselectivity, and use of a less expensive metal catalyst. mdpi.com
Ruthenium: Ruthenium catalysts offer several unique pathways for piperidine synthesis. One prominent method is the hydrogenation of substituted pyridines to the corresponding piperidines. nih.gov Heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov Another significant application is the Ring-Closing Metathesis (RCM) of dialkenyl amines, amides, or carbamates, which provides an efficient route to tetrahydropyridines that can be reduced to piperidines. semanticscholar.org Additionally, ruthenium complexes have been used for the N-arylation of piperidines and for oxidative cyanation reactions of N-arylpiperidines. tandfonline.comd-nb.info
Table 2: Overview of Catalytic Systems in 4-Arylpiperidine Synthesis
| Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |
|---|---|---|---|---|
| Palladium | Negishi Coupling | 4-Piperidylzinc iodide, Aryl halides | Requires Cu(I) co-catalyst | nih.gov |
| Palladium | Suzuki Coupling | Cyclic vinyl boronates, Aryl bromides | Good yields | researchgate.net |
| Palladium | Alkenylsilane Coupling | Unsaturated piperidinyl silane, Aryl iodides | Can proceed at ambient temperature | acs.orgnih.gov |
| Gold | Intramolecular Hydroamination | N-allenyl carbamates | Forms cyclic amines | organic-chemistry.org |
| Cobalt | Cross-Coupling | Iodo-piperidines, Grignard reagents | Cost-effective, chemoselective | researchgate.netmdpi.com |
| Ruthenium | Hydrogenation | Substituted pyridines | Diastereoselective cis-hydrogenation | nih.gov |
| Ruthenium | Ring-Closing Metathesis (RCM) | Dialkenyl amines/amides | Forms tetrahydropyridine (B1245486) precursors | semanticscholar.org |
Development of Green Chemistry Principles in Piperidine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to piperidine synthesis. chemmethod.comacs.org This involves the use of safer solvents, minimizing waste (atom economy), and employing catalytic rather than stoichiometric reagents. acs.orgmdpi.com
Water-Initiated Processes and Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. wordpress.com Its use in piperidine synthesis is a significant step towards more sustainable processes. For example, the hydrogenation of substituted pyridines to piperidines has been successfully carried out in water using specific cobalt or ruthenium catalysts. nih.gov The use of water can also prevent the racemization of certain substrates, enabling highly enantioselective synthesis. nih.gov Furthermore, some cyclization reactions to form piperidines, such as those involving allylsilanes and iminium salts, can be performed in aqueous solutions. acs.org Multi-component reactions for preparing piperidine building blocks have also been developed using water as a catalyst and solvent, where hydrogen bonding facilitates the reaction. ajchem-a.com
Solvent-Free Reactions: Eliminating the solvent altogether is another key principle of green chemistry, as solvents often constitute the largest volume of waste in a chemical process. wordpress.com Solvent-free reactions, often coupled with microwave assistance, provide a clean and efficient pathway for synthesizing heterocyclic compounds. researchgate.netnanochemres.org For instance, the synthesis of 1,4-dihydropyridine derivatives, which are precursors to compounds like this compound, has been achieved under solvent-free conditions using microwave irradiation. researchgate.net These methods not only reduce waste but also simplify the work-up and purification procedures. researchgate.net
Detailed Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Research
Following a comprehensive search of scientific literature and chemical databases, the specific experimental data required to generate a detailed article on the molecular structure and spectroscopic characterization of This compound could not be located. The requested analysis, including detailed Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry, and single-crystal X-ray diffraction data, does not appear to be available in published, peer-reviewed sources or public repositories.
While the compound This compound and its hydrochloride salt are listed in several chemical supplier catalogs, confirming its synthesis and commercial availability, the associated detailed characterization data necessary to fulfill the specific article outline has not been made public.
Information was found for structurally related compounds, including:
Isomers : Spectroscopic and predicted mass spectrometry data are available for other isomers such as 4-(2,4-dichlorophenyl)piperidine (B2565367) and 4-(3,4-dichlorophenyl)piperidine. However, the difference in the chlorine atom positions on the phenyl ring leads to distinct spectroscopic signatures that cannot be accurately extrapolated to the 2,3-dichloro isomer.
Piperazine (B1678402) Analogs : A significant amount of research, including crystallographic studies, has been conducted on 1-(2,3-Dichlorophenyl)piperazine . Despite having the same dichlorophenyl group, the substitution of a nitrogen atom for a carbon in the heterocyclic ring (piperazine vs. piperidine) fundamentally alters the molecule's structure, electronics, and, consequently, its spectroscopic and crystallographic properties.
Due to the strict requirement for scientific accuracy, and in the absence of specific experimental data for This compound , it is not possible to construct the requested scientific article. Generating such an article would require speculation or the fabrication of data, which would be scientifically unsound.
Sophisticated Molecular Structure Elucidation and Spectroscopic Characterization of 4 2,3 Dichlorophenyl Piperidine
Stereochemical Analysis (e.g., Specific Rotation)rasayanjournal.co.in
A thorough review of scientific literature and chemical databases did not yield specific experimental data regarding the stereochemical analysis of 4-(2,3-Dichlorophenyl)piperidine. While general methods for the synthesis and chiral separation of substituted piperidines are documented, specific values for the optical rotation of the enantiomers of this compound are not publicly available.
The stereochemistry of substituted piperidines is a critical aspect of their chemical and pharmacological characterization. The presence of a chiral center, in this case at the C4 position of the piperidine (B6355638) ring where the dichlorophenyl substituent is attached, gives rise to the possibility of two enantiomers. These enantiomers, being non-superimposable mirror images of each other, can exhibit different biological activities.
The determination of specific rotation is a key component of stereochemical analysis for chiral molecules. It is a measure of the extent to which a compound rotates the plane of polarized light. A positive (+) or dextrorotatory value indicates a clockwise rotation, while a negative (-) or levorotatory value indicates a counter-clockwise rotation. This physical constant is essential for characterizing and differentiating between enantiomers.
In the absence of experimental data for this compound, a hypothetical data table for its enantiomers would be structured as follows:
| Enantiomer | Specific Rotation ([α]D) | Solvent | Concentration ( g/100 mL) | Temperature (°C) |
| (+)-4-(2,3-Dichlorophenyl)piperidine | Data not available | Data not available | Data not available | Data not available |
| (-)-4-(2,3-Dichlorophenyl)piperidine | Data not available | Data not available | Data not available | Data not available |
The resolution of racemic mixtures of such piperidine derivatives is often achieved through techniques like chiral chromatography. This allows for the isolation of individual enantiomers, which can then be characterized using various spectroscopic and analytical methods, including polarimetry to determine their specific rotation. Further research is required to isolate the enantiomers of this compound and determine their specific optical rotations, which would provide crucial data for their complete stereochemical elucidation.
Computational and Theoretical Chemistry Studies of 4 2,3 Dichlorophenyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational in predicting the intrinsic properties of a molecule. These methods solve quantum mechanical equations to describe the distribution of electrons and the resulting molecular behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to calculate various electronic properties. researchgate.net
For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This analysis typically confirms that the piperidine ring adopts a stable chair conformation. nih.gov
Key electronic properties derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another crucial output. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). This map is invaluable for predicting how the molecule will interact with other molecules and biological targets. ajchem-a.comopenaccesspub.org
Table 1: Representative DFT-Calculated Electronic Properties for Phenylpiperidine Analogs Note: Data for the specific 4-(2,3-Dichlorophenyl)piperidine compound is not available in the cited literature; these values are representative of similar structures.
| Property | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating molecular reactivity | 4.0 to 5.5 |
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugation, and hyperconjugative interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. ajchem-a.com
Table 2: Examples of Intramolecular Interactions Quantified by NBO Analysis in Heterocyclic Compounds Note: Specific E(2) values for the target compound are not available; this table illustrates typical interactions and their stabilization energies found in similar molecules.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(N) | σ(C-C) | Hyperconjugation | 1.5 - 5.0 |
| σ(C-H) | σ(C-N) | Hyperconjugation | 0.5 - 2.5 |
| π(C=C)phenyl | π*(C=C)phenyl | Intra-ring resonance | 15 - 25 |
Molecular Modeling and Simulation Approaches
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. journaljpri.com This method is instrumental in structure-based drug design. For compounds containing the (2,3-dichlorophenyl)piperazine or piperidine moiety, docking studies have been crucial in understanding their interactions with targets like the dopamine (B1211576) D3 and Mu-opioid receptors. nih.govnih.gov
In these studies, the 2,3-dichlorophenyl group often inserts into a hydrophobic pocket lined by nonpolar amino acid residues. nih.gov The basic nitrogen atom of the piperidine ring is frequently involved in crucial salt bridge or hydrogen bond interactions with acidic residues like aspartate in the receptor binding site. nih.gov The docking score, an estimation of binding affinity, helps rank potential ligands, with more negative scores indicating stronger predicted binding. nih.govplos.org
Table 3: Summary of Typical Molecular Docking Results for Dichlorophenylpiperidine/piperazine (B1678402) Analogs
| Target Receptor | Typical Binding Score (kcal/mol) | Key Interacting Residues | Primary Interactions Observed |
|---|---|---|---|
| Dopamine D3 Receptor | -7.0 to -10.0 | Asp110, Phe345, Phe346 | Salt bridge, π-π stacking, hydrophobic interactions |
| Mu-Opioid Receptor | -6.5 to -9.5 | Asp147, His297, Tyr148 | Salt bridge, hydrophobic interactions |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movements of atoms and molecules over time. researchgate.net For ligand-protein complexes identified through docking, MD simulations are used to assess the stability of the binding pose and to analyze the conformational behavior of both the ligand and the receptor. researchgate.net
A typical MD simulation for a ligand-receptor complex involves placing it in a simulated aqueous environment and running the simulation for tens to hundreds of nanoseconds. mdpi.com Analysis of the simulation trajectory can confirm whether key interactions, such as hydrogen bonds and salt bridges predicted by docking, are maintained over time. nih.gov Root Mean Square Deviation (RMSD) is calculated to evaluate the stability of the complex; a stable RMSD plot suggests the system has reached equilibrium. mdpi.com MD also provides insights into the conformational flexibility of the ligand, such as the puckering of the piperidine ring, and how the protein adapts to the ligand's presence. researchgate.net
The Fragment Molecular Orbital (FMO) method is an advanced quantum mechanical technique that makes large-scale calculations on systems like protein-ligand complexes computationally feasible. nih.govrsc.org It works by dividing the entire system into smaller fragments (e.g., individual amino acids and the ligand) and then calculating the properties of the whole system by combining the results of high-level calculations on these fragments and their interactions. nih.govresearchgate.net
Table 4: Illustrative Inter-Fragment Interaction Energy (IFIE) Decomposition from an FMO Calculation Note: This table is a representative example of FMO analysis for a ligand interacting with a protein binding pocket.
| Ligand Fragment | Interacting Amino Acid | IFIE (kcal/mol) | Dominant Interaction Type |
|---|---|---|---|
| Dichlorophenyl Ring | Leucine 84 | -4.5 | Hydrophobic / van der Waals |
| Dichlorophenyl Ring | Phenylalanine 112 | -3.8 | π-π Stacking |
| Piperidine Ring | Aspartate 121 | -15.2 | Electrostatic (Salt Bridge) |
| Piperidine Ring | Glutamate 95 | +1.1 | Electrostatic (Repulsive) |
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Pharmacophore Development
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR methodologies are employed to predict the activity of novel analogues, thereby guiding synthetic efforts toward more potent and selective molecules. This approach is often complemented by pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.
The development of a robust QSAR model for this compound analogues would typically commence with the compilation of a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50). A variety of molecular descriptors, which quantify different aspects of a molecule's structure, are then calculated for each compound in the series. These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, partial charges).
Statistical methods are then utilized to generate a mathematical equation that links these descriptors to the observed biological activity. A common approach is multiple linear regression (MLR), which creates a linear model. nih.gov More complex, non-linear relationships can be modeled using techniques like artificial neural networks. nih.gov The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation procedures to ensure its reliability. nih.gov
For instance, a hypothetical QSAR study on a series of this compound derivatives might identify key descriptors influencing their activity. The resulting equation could take a form similar to:
log(1/IC50) = β0 + β1(Descriptor A) + β2(Descriptor B) + ...
| Descriptor | Description | Coefficient (β) |
| LogP | Lipophilicity | +0.45 |
| Dipole Moment | Molecular Polarity | -0.21 |
| LUMO Energy | Electron Affinity | -0.15 |
| Molecular Weight | Size of the Molecule | +0.08 |
This table represents a hypothetical QSAR model for illustrative purposes.
In parallel with QSAR, pharmacophore development provides a more intuitive and visually interpretable model of the structure-activity relationship. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. mdpi.com For the this compound scaffold, a ligand-based pharmacophore model could be generated by superimposing a set of active analogues and identifying common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
The development of a pharmacophore model involves identifying the key interaction points that a ligand makes with its target receptor. For derivatives of this compound, a pharmacophore model might consist of features such as:
An aromatic feature corresponding to the 2,3-dichlorophenyl ring.
A hydrophobic feature associated with the piperidine ring.
A hydrogen bond acceptor/donor feature depending on the substituents on the piperidine nitrogen.
| Pharmacophore Feature | Description |
| Aromatic Ring (AR) | Represents the 2,3-dichlorophenyl moiety. |
| Hydrophobic Group (HY) | Represents the aliphatic piperidine core. |
| Hydrogen Bond Acceptor (HBA) | Potential feature depending on substitution. |
| Positive Ionizable (PI) | Represents the protonated piperidine nitrogen at physiological pH. |
This table outlines potential pharmacophoric features for this compound derivatives.
Once developed, this pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired structural features and are therefore likely to exhibit the desired biological activity. mdpi.comfrontiersin.org This combined approach of QSAR and pharmacophore modeling provides a powerful computational strategy to accelerate the discovery of new therapeutic agents based on the this compound scaffold.
Structure Activity Relationship Sar Studies and Ligand Design Principles Centered on the 4 2,3 Dichlorophenyl Piperidine Moiety
Elucidation of the Impact of 2,3-Dichlorophenyl Substitution on Biological Target Interactions
The 2,3-dichlorophenyl group is a critical pharmacophoric element that significantly influences the biological activity of piperidine-based ligands. The presence and positioning of the two chlorine atoms on the phenyl ring can enhance binding affinity through several mechanisms. Halogen substitutions, such as the dichlorophenyl group, are known to increase the lipophilicity of a molecule, which can facilitate its passage through biological membranes and enhance interactions with hydrophobic pockets within a receptor's binding site researchgate.net.
In the context of dopamine (B1211576) receptors, the 2,3-dichlorophenyl substitution on a piperazine (B1678402) or piperidine (B6355638) ring is a well-established structural requirement for achieving high-affinity binding, particularly at the D3 receptor subtype. nih.govnih.govacs.org Studies have consistently shown that this specific substitution pattern leads to potent ligands. nih.gov For example, the 2,3-dichlorophenylpiperazine analogue in a series of carboxamides displayed the highest affinity for the D3 receptor, with a Ki value in the subnanomolar range. nih.govacs.org
The influence of this moiety extends to other targets as well. In the development of sigma (σ) receptor ligands, the 4-(2,3-dichlorophenyl)piperazine ring was sometimes replaced as a strategy to reduce excessive lipophilicity while attempting to maintain affinity for other receptors like the dopamine D3 receptor. nih.govnih.gov Conversely, for tyrosine kinase receptors like EGFR and VEGFR-2, a compound incorporating a 2,3-dichlorophenyl group demonstrated potent inhibitory activity, suggesting favorable interactions within the kinase active site. ucsf.edumdpi.comresearchgate.net The electronic properties of the chlorine atoms can also influence the molecule's interaction with amino acid residues in the target protein, potentially through halogen bonding or other non-covalent interactions, thereby stabilizing the ligand-receptor complex. researchgate.netmdpi.com
Significance of the Piperidine Core Conformation and Substitution Pattern in Ligand Binding Affinity and Selectivity
Research into dual-target histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists has identified the piperidine ring as a critical structural element. acs.orgnih.gov When comparing compounds where a piperidine core was replaced by a piperazine, it became evident that the piperidine was a key determinant for high-affinity σ1 receptor activity. acs.orgnih.gov For instance, in one study, the piperidine-containing compound 5 had a high affinity for the σ1 receptor (Ki = 3.64 nM), whereas its piperazine counterpart 4 was significantly less potent (Ki = 1531 nM). acs.org
Furthermore, modifications to the piperidine region can be a powerful strategy for modulating selectivity between related receptor subtypes. In the development of neurokinin receptor antagonists, alterations of the piperidine portion of the molecule were used to adjust the balance of activity between NK1 and NK2 receptors, allowing for the fine-tuning of the ligand's pharmacological profile. nih.gov The substitution pattern on the piperidine ring itself, as seen in various 4,4-disubstituted piperidine derivatives, is also a key factor in defining the compound's antagonist activity at neurokinin receptors. google.com The ability of the piperidine nitrogen to form a salt bridge can also play a role in anchoring the ligand within the binding site, although this does not always lead to an increase in binding affinity. plos.org
Systematic Investigation of Substituent Effects on Receptor Affinity and Functional Selectivity
The 4-(2,3-dichlorophenyl)piperidine moiety and its close analogue, 4-(2,3-dichlorophenyl)piperazine, are cornerstone structures in the design of selective dopamine D3 receptor ligands. The D3 receptor is a target for therapeutics aimed at treating substance abuse and neuropsychiatric disorders. nih.govacs.org The high sequence homology between the D2 and D3 receptor subtypes makes achieving selectivity a significant challenge. nih.gov
Structure-activity relationship studies have consistently demonstrated that the 2,3-dichloro substitution on the phenyl ring is highly favorable for D3 affinity. nih.govnih.gov In one series of N-(4-[4-(aryl)piperazin-1-yl]butyl)arylcarboxamides, the 2,3-dichlorophenyl analogue (compound 8 ) exhibited the highest D3 receptor affinity (Ki = 0.7 nM). nih.govacs.org While this substitution often enhances D3 affinity, it can also increase D2 affinity, sometimes leading to a reduction in selectivity. nih.gov The nature of the linker connecting the piperidine/piperazine core to other parts of the molecule is also crucial; a four-carbon (butyl) chain is often found to be optimal for high-affinity D3 binding. nih.govacs.org
Reducing the linker length from four carbons to three has been shown to dramatically improve D4 receptor selectivity over D2 and D3 subtypes. chemrxiv.org Functional assays reveal that these compounds generally act as antagonists or partial agonists at D2 and D3 receptors. nih.gov
Table 1: Binding Affinities (Ki, nM) of Selected this compound/piperazine Derivatives at Dopamine Receptors
Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of cellular functions and are targets for various neurological and psychiatric conditions. The this compound scaffold has been explored for its interaction with these receptors. The piperidine core itself is a key feature for σ1 receptor affinity. acs.orgnih.gov
In some cases, derivatives containing a dichlorophenyl moiety have shown high affinity for sigma receptors. For example, a series of 2,7-diazaspiro[4.4]nonan-2-yl)ethan-1-one derivatives were synthesized, where a 3,4-dichlorophenyl group was part of a compound that exhibited high affinity for both σ1 and σ2 receptors (Ki = 3.5 nM and 2.6 nM, respectively). acs.org While not the 2,3-dichloro isomer, this highlights the general tolerance for dichlorophenyl substitutions in high-affinity sigma receptor ligands. Other conformationally restricted analogues of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines also showed a range of affinities, with some reaching the nanomolar level. acs.org
The selectivity between σ1 and σ2 receptors can be modulated by structural modifications. In a study of phenyl-1,2,4-oxadiazole derivatives, a compound with a 2,4-dichlorophenyl group attached to a butyl-piperidine chain showed excellent affinity for the σ1 receptor and high selectivity over the σ2 receptor. researchgate.net
Table 2: Binding Affinities (Ki, nM) of Selected Dichlorophenyl-Containing Derivatives at Sigma Receptors
Neurokinin-2 (NK2) receptor antagonists are of interest for treating conditions such as asthma and other inflammatory diseases. google.com While the 4-arylpiperidine structure is a known scaffold for NK2 antagonists, SAR studies in this area have predominantly focused on the 3,4-dichlorophenyl substitution rather than the 2,3-dichloro isomer. nih.govnih.govresearchgate.netresearchgate.netacs.orgdrugbank.com
A novel class of NK2 antagonists based on a 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidone structure was developed. nih.govresearchgate.netresearchgate.netacs.org These compounds showed high functional potency for the NK2 receptor. For example, one analogue possessed excellent potency in a rabbit pulmonary artery assay (pA2 = 9.3). nih.govresearchgate.netacs.org Further optimization led to compounds with high potency in both rabbit pulmonary artery (pA2 = 8.9) and human bladder smooth muscle (pKb = 8.9) functional assays, along with excellent selectivity over NK1 and NK3 receptors. nih.govacs.org These findings underscore the importance of the dichlorophenyl moiety for potent NK2 antagonism, even if the optimal substitution pattern appears to be 3,4-dichloro.
Table 3: Potency of Selected 3,4-Dichlorophenyl-Piperidine Derivatives at the NK2 Receptor
Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), are crucial mediators of cell signaling and are prominent targets in cancer therapy. nih.gov The this compound moiety has been incorporated into molecules designed as tyrosine kinase inhibitors.
A notable example is the compound 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, which was synthesized using 2,3-dichlorobenzaldehyde (B127699) and piperidine in the reaction. ucsf.edumdpi.comresearchgate.net This derivative exhibited potent inhibition of both EGFR and VEGFR-2 kinases. ucsf.edumdpi.com Its inhibitory activity against EGFR (IC50 = 0.2162 µM) was found to be comparable to the established inhibitor Sorafenib (IC50 = 0.2307 µM). mdpi.com Against VEGFR-2, the compound showed an IC50 of 0.2592 µM, which was slightly more potent than Sorafenib (IC50 = 0.3075 µM) in the same assay. mdpi.com
Table 4: EGFR and VEGFR-2 Inhibitory Activities of a 4-(2,3-Dichlorophenyl)-Containing Derivative
Dihydrofolate Reductase (DHFR) Inhibition
The enzyme Dihydrofolate reductase (DHFR) is a crucial target in the development of various therapeutic agents, including those for cancer and infectious diseases, as it plays a key role in the synthesis of nucleic acids and amino acids. nih.govnih.govnih.gov The inhibition of DHFR by ligands incorporating the this compound scaffold, or structurally related motifs, has been a subject of investigation to develop novel therapeutic candidates.
Research into a series of piperidine-based thiosemicarbazones has shed light on their potential as DHFR inhibitors. nih.govresearchgate.net Within this series, the compound N-(2,3-Dichlorophenyl)-2-[4-(piperidin-1-yl)benzylidene]hydrazinecarbothioamide (5k) was synthesized and evaluated for its inhibitory activity against the DHFR enzyme. researchgate.net This compound, which features a 2,3-dichlorophenyl group, demonstrated inhibitory potential, although it was found to be one of the less potent derivatives in its specific series. nih.gov
The inhibitory concentration (IC₅₀) of compound 5k was determined to be 47.30 ± 0.86 µM. nih.gov When compared to other halogen-substituted analogues within the same study, such as the 4-chlorophenyl derivative (5m, IC₅₀ = 18.36 ± 0.52 µM) and the 4-chlorobenzyl derivative (5n, IC₅₀ = 20.63 ± 0.48 µM), the 2,3-dichloro substitution in 5k resulted in lower potency. nih.gov This suggests that the position and number of halogen substituents on the phenyl ring are critical factors in determining the inhibitory efficacy against DHFR.
Interestingly, a related study on pyrrolidine-derived thiosemicarbazones also included a 2,3-dichlorophenyl substituted compound, N-(2,3-Dichlorophenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide (5c). nih.gov This molecule exhibited moderate DHFR inhibition with an IC₅₀ value of 36.20 ± 0.69 μM. nih.gov The collective findings from these studies underscore that while the dichlorophenyl moiety is a viable component in the design of DHFR inhibitors, its specific substitution pattern and the nature of the heterocyclic ring (piperidine vs. pyrrolidine) significantly influence the resulting biological activity. nih.govnih.gov
Table 1: DHFR Inhibitory Activity of Selected (Dichlorophenyl)-Containing Compounds
| Compound ID | Chemical Name | IC₅₀ (µM) |
|---|---|---|
| 5k | N-(2,3-Dichlorophenyl)-2-[4-(piperidin-1-yl)benzylidene]hydrazinecarbothioamide | 47.30 ± 0.86 |
| 5c | N-(2,3-Dichlorophenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide | 36.20 ± 0.69 |
Rational Design Strategies for Optimizing Ligand Potency and Selectivity
The rational design of ligands is a cornerstone of modern medicinal chemistry, aiming to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. For ligands centered on the this compound moiety, several strategies can be employed to optimize their interaction with biological targets. These strategies often involve systematic modifications of the core structure and its substituents.
One key strategy involves the exploration of substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the chloro-substituents in the 2,3-dichloro orientation, is a deliberate design choice. Quantitative structure-activity relationship (QSAR) studies on other compound series have shown that electron-withdrawing and lipophilic substituents on the aryl moiety are often required for good biological activity. nih.gov The specific positioning of these halogens (e.g., 2,3-dichloro vs. 3,4-dichloro) can significantly impact binding affinity and selectivity, as different substitution patterns will alter the electronic distribution and steric profile of the molecule, influencing its interaction with the target's binding pocket. nih.govacs.org
Another critical aspect of rational design is the modification of the piperidine ring itself. This can include:
N-Alkylation/Arylation: Introducing various substituents on the piperidine nitrogen can modulate the compound's properties. For instance, replacing an N-benzyl group with a less lipophilic cyclopropylmethyl group has been shown to improve metabolic stability while maintaining good functional potency in other chemical series. acs.orgresearchgate.net
Ring Conformation and Unsaturation: The stereochemistry and flexibility of the piperidine ring are vital. Introducing unsaturation into the piperidine ring has been observed to cause a tenfold increase in potency in some series, suggesting that a more rigid or planar conformation may be favorable for binding to the target. dndi.org Conversely, replacing the piperidine with an acyclic analogue has been shown to result in a loss of activity, highlighting the importance of the cyclic scaffold. dndi.org
Ester and Amide Modifications: For compounds where the piperidine is part of a larger ester or amide-containing structure, modifications to these functional groups are a common optimization strategy. Replacing metabolically vulnerable groups with more stable alternatives, such as incorporating an N-methylamide into a lactam ring, can significantly increase stability in human liver microsomes. acs.orgresearchgate.net
Table 2: Examples of Rational Design Strategies in Dichlorophenyl-Containing Ligands
| Design Strategy | Example Modification | Observed Outcome |
|---|---|---|
| Aryl Substitution | Comparison of 2,3-dichlorophenyl with 4-chlorophenyl substitution in DHFR inhibitors. nih.gov | The 4-chloro substitution resulted in higher potency (lower IC₅₀) than the 2,3-dichloro substitution. nih.gov |
| N-Lactam Substitution | Replacing an N-benzyl group with a cyclopropylmethyl group in NK₂ antagonists. acs.orgresearchgate.net | Decreased lipophilicity and increased metabolic stability while maintaining good potency. acs.orgresearchgate.net |
| Ring Modification | Incorporating an N-methylamide into a six-membered lactam ring. acs.orgresearchgate.net | Increased metabolic stability in human liver microsomes. acs.orgresearchgate.net |
| Ring Unsaturation | Introducing unsaturation to a piperidine ring in a series of Trypanosoma cruzi inhibitors. dndi.org | Ten-fold increase in potency observed. dndi.org |
In Vitro Metabolism and Stability Research of 4 2,3 Dichlorophenyl Piperidine Analogues
Assessment of Metabolic Stability in Hepatic Systems (e.g., Human Liver Microsome (HLM) Preparations)
Metabolic stability is a measure of a compound's susceptibility to being broken down by metabolic enzymes. This is often evaluated using in vitro systems that replicate the metabolic functions of the liver, the primary site of drug metabolism. Human liver microsomes (HLM) are a commonly used model because they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. srce.hrnih.gov
The stability of a compound in HLM is typically expressed in terms of its in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr A shorter half-life and higher clearance indicate lower metabolic stability. Research on various piperidine-containing compounds has demonstrated the importance of structural features in determining their metabolic fate. For instance, modifications to the piperidine (B6355638) ring or its substituents can significantly alter metabolic stability. nih.gov
In a typical microsomal stability assay, the test compound is incubated with HLM in the presence of necessary cofactors like NADPH. srce.hr The concentration of the parent compound is then measured over time to determine its rate of disappearance. srce.hr Studies have shown that for some piperidine analogues, replacement of a piperazine (B1678402) ring with a piperidine ring system can lead to improved metabolic stability in liver microsomes. nih.gov
The following table provides a conceptual representation of metabolic stability data that could be generated for analogues of 4-(2,3-Dichlorophenyl)piperidine.
Table 1: Metabolic Stability of this compound Analogues in Human Liver Microsomes (HLM)
| Compound | Analogue Description | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Analogue A | Unsubstituted Piperidine | 35 | 20 |
| Analogue B | Methyl-substituted Piperidine | 50 | 14 |
| Analogue C | Hydroxy-substituted Piperidine | 20 | 35 |
Identification of Key Metabolic Pathways and Metabolite Profiling
Identifying the metabolic pathways of a drug candidate and characterizing its metabolites is essential for understanding its complete pharmacological and toxicological profile. This process, known as metabolite profiling, often involves incubating the parent drug with liver fractions, such as microsomes or S9 fractions, and then analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org
For piperidine-containing compounds, common metabolic transformations include:
Oxidation: This is a primary metabolic route, often mediated by CYP enzymes. Oxidation can occur at various positions on the piperidine ring or its substituents. For example, aliphatic hydroxylation of a piperazine ring has been observed as a major metabolic pathway for some compounds. frontiersin.org
N-dealkylation: This involves the removal of an alkyl group attached to the nitrogen atom of the piperidine ring. This is a common metabolic pathway for many 4-aminopiperidine (B84694) drugs and is often catalyzed by CYP3A4. nih.gov
Ring Opening: In some cases, the piperidine ring itself can be opened to form linear metabolites. frontiersin.org
The table below illustrates the types of metabolites that could be identified for this compound analogues.
Table 2: Putative Metabolites of this compound Analogues
| Parent Compound | Metabolite | Metabolic Reaction | Enzyme Family Implicated |
|---|---|---|---|
| Analogue A | Hydroxy-Analogue A | Hydroxylation | Cytochrome P450 |
| Analogue B | N-dealkylated Analogue B | N-dealkylation | Cytochrome P450 (e.g., CYP3A4) |
| Analogue C | Oxo-Analogue C | Oxidation | Aldehyde Oxidase |
Utilization of Advanced In Vitro Liver Models for Metabolism Evaluation
While liver microsomes are a valuable tool, they primarily assess Phase I metabolism and lack the full complement of enzymes and cellular structures found in the intact liver. srce.hrnih.gov To obtain a more comprehensive understanding of drug metabolism, more advanced in vitro models are being increasingly utilized. These models aim to better replicate the complex environment of the liver in vivo. nih.govexonpublications.com
Advanced in vitro liver models include:
Primary Human Hepatocytes (PHH): These are considered the "gold standard" for in vitro metabolism studies as they contain the full range of hepatic drug-metabolizing enzymes and cofactors. nih.gov
3D Liver Models: These models, such as spheroids or organ-on-a-chip systems, involve co-culturing different liver cell types (e.g., hepatocytes, stellate cells, and endothelial cells) in a three-dimensional architecture. nih.govexonpublications.com This 3D arrangement can enhance cell-cell interactions and maintain liver-specific functions, including metabolic activity, for longer periods compared to traditional 2D cultures. nih.gov Research has shown that 3D liver models can exhibit improved cell viability and higher expression of mature hepatic genes. exonpublications.com
These advanced models can provide more predictive data on a compound's metabolic profile, including the formation of both Phase I and Phase II metabolites, and can help to better estimate in vivo clearance. exonpublications.comnih.gov The use of such models is particularly important for compounds that may be metabolized by non-CYP enzymes or that undergo complex metabolic pathways. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-(2,3-Dichlorophenyl)piperidine, and how can reaction efficiency be optimized?
The synthesis typically involves catalytic hydrogenation of a pyridine intermediate. For example, intermediate 15 (this compound) is synthesized via RhCl(PPh₃)₃-catalyzed hydrogenation of a pyridinium precursor in toluene under H₂, yielding 96% of the product as an oil . Key optimization steps include:
- Catalyst selection : Rhodium catalysts enhance regioselectivity for piperidine ring formation.
- Solvent choice : Toluene improves solubility and reduces side reactions.
- Purification : Column chromatography or recrystallization ensures ≥99% HPLC purity.
Q. How can researchers confirm the structural identity and purity of this compound derivatives?
Methodological validation includes:
- NMR spectroscopy : ¹H NMR (CDCl₃) for substituent-specific shifts (e.g., aromatic protons at δ 7.2–7.4 ppm for dichlorophenyl groups) .
- HPLC-MS : Retention times (4.07–4.36 min) and ESI-MS m/z 364.0 [M+H]⁺ confirm molecular weight and purity .
- Elemental analysis : Matches theoretical C, H, N, Cl content.
Q. What safety protocols are critical when handling this compound hydrochloride?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (risk codes: H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation (H335).
- Storage : In airtight containers at RT, away from oxidizers (P403) .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring (e.g., 2,3-dichloro vs. 3,5-dichloro) influence pharmacological activity in piperidine derivatives?
- Structure-Activity Relationship (SAR) : The 2,3-dichloro substitution enhances steric bulk and electronic effects, increasing affinity for dopamine D2 receptors compared to 3,5-dichloro analogs .
- Case study : this compound derivatives show β-arrestin-biased agonism, whereas 3,5-dichloro variants exhibit G-protein bias, affecting downstream signaling .
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Dose-response profiling : Use standardized assays (e.g., cAMP inhibition for GPCR activity) to compare EC₅₀ values.
- Receptor subtype selectivity : Radioligand binding assays (e.g., ³H-spiperone for D2 receptors) clarify off-target effects .
- Meta-analysis : Cross-reference data from structural analogs (e.g., 4-(3,5-dichlorophenyl)piperidine) to identify trends .
Q. How can salt forms (e.g., hydrochloride) improve the stability and bioavailability of this compound?
Q. What computational methods are effective for predicting the binding mode of this compound to neurological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with dopamine D3 receptors (PDB: 3PBL).
- MD simulations : GROMACS for assessing ligand-receptor stability over 100 ns trajectories .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
- All methodologies are derived from peer-reviewed studies or experimental protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
